molecular formula C7H5NO2 B1279610 1,3-Benzoxazol-6-ol CAS No. 106050-81-1

1,3-Benzoxazol-6-ol

Cat. No. B1279610
M. Wt: 135.12 g/mol
InChI Key: SAHAKBXWZLDNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130217

Procedure details

4-Aminoresorcinol hydrochloride (3.0 g, 18.5 mM), triethylorthoformate (9.1 g, 61.4 mM), and pyridinium-p-toluenesulfonate (PPTS, 250 mg, 1.0 mM) were refluxed in xylenes (200 mL) for about 18 hours. The reaction mixture was concentrated and the residue dissolved in ethyl acetate (200 mL) and washed with H2O (3×150 mL). The combined aqueous layer was back extracted with ethyl acetate (200 mL) and the combined organic layer was dried over MgSO4. Filtration and concentration provided an oil that was filtered through a silica gel column eluted with 1% methanol/methylene chloride to provide a brown solid, 1.66 g; m.p., 118-121° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].[CH2:11](OC(OCC)OCC)C.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>>[O:10]1[C:4]2[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=2[N:2]=[CH:11]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
xylenes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with H2O (3×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layer was back extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
provided an oil that
FILTRATION
Type
FILTRATION
Details
was filtered through a silica gel column
WASH
Type
WASH
Details
eluted with 1% methanol/methylene chloride
CUSTOM
Type
CUSTOM
Details
to provide a brown solid, 1.66 g
CUSTOM
Type
CUSTOM
Details
m.p., 118-121° C.

Outcomes

Product
Name
Type
Smiles
O1C=NC2=C1C=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.